2,3-Dichloro-6-fluorobenzenesulfonyl chloride

Overview

Description

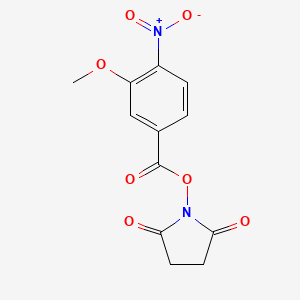

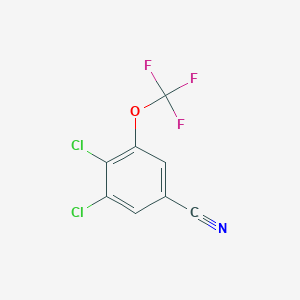

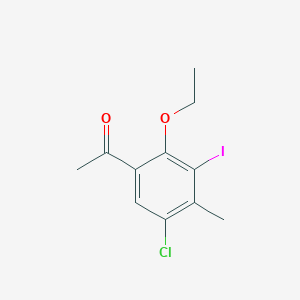

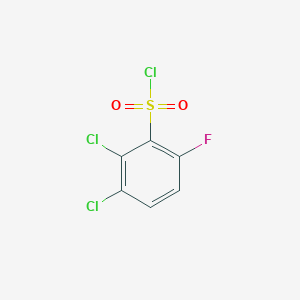

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a chemical compound with the CAS Number 1706446-66-3 . It has a molecular weight of 263.5 . It is a liquid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3-dichloro-6-fluorobenzenesulfonyl chloride . The InChI code is 1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H .Chemical Reactions Analysis

2,3-Dichloro-6-fluorobenzenesulfonyl chloride is used in various organic synthesis reactions such as substitution reactions, acylation, and sulfonylation .Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .Scientific Research Applications

1. Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a compound with a structure similar to 2,3-dichloro-6-fluorobenzenesulfonyl chloride, has been used to activate hydroxyl groups in various solid supports such as functionalized polystyrene microspheres and cellulose rods. This activation facilitates the covalent attachment of biological substances like enzymes and antibodies, preserving their biological function. This method holds potential for therapeutic applications in bioselective separation processes (Chang et al., 1992).

2. Synthesis of Pesticide Intermediates

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, closely related to the target compound, has been utilized in synthesizing intermediates for pesticides like herbicidal j7uthiacet-methyL The synthesis involves chlorosulfonation of chlorofluoronitrobenzene using chlorosulfonic acid, highlighting the compound's role in creating valuable intermediates for agricultural applications (Xiao-hua Du et al., 2005).

3. Development of Herbicides

Various chlorohydroxybenzenesulfonyl derivatives, including those similar to 2,3-dichloro-6-fluorobenzenesulfonyl chloride, have been investigated for their potential as herbicides. These compounds have been condensed with nucleophilic reagents to explore their applicability in agricultural chemistry (Cremlyn & Cronje, 1979).

4. Synthesis of Fluoronitrobenzene-Sulfonyl Chlorides

The synthesis of fluoronitrobenzenesulfonyl chlorides, which are structurally similar to the subject compound, indicates its potential use in creating compounds for further chemical reactions and studies. These syntheses often involve multiple steps, including reactions with phenylmethanethiol and oxidative cleavage (Zhersh et al., 2010).

properties

IUPAC Name |

2,3-dichloro-6-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMMLUHUCSXISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-fluorobenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.